molecular formula C11H18FNO4 B1375542 (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate CAS No. 647857-43-0

(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

Cat. No. B1375542
M. Wt: 247.26 g/mol
InChI Key: METPQQHVRNLTRX-HTQZYQBOSA-N
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Description

(2R,4R)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate, also known as FMPT, is a fluorinated pyrrolidine dicarboxylate derivative that has been used as a synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been studied for its potential therapeutic applications in the fields of cancer, cardiovascular disease, and other disorders.

Scientific Research Applications

Medicinal Chemistry and Synthons

(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate and its derivatives are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized using N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are valuable intermediates for various medicinal applications. The methodology using these synthons enables a reduction in synthetic steps for preparing 4-fluoropyrrolidine derivatives (Singh & Umemoto, 2011).

Neuroprotection

A derivative, Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), is a potent agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3. This compound has been found to protect neurons against excitotoxic degeneration, making it a promising candidate for neuroprotective drugs (Battaglia et al., 1998).

Synthetic Organic Chemistry

The compound is useful in synthetic organic chemistry for creating various intermediates. For example, it's used in the synthesis of pipecolic acid derivatives and as a chiral auxiliary in dipeptide synthesis, enhancing the efficiency of these processes (Purkayastha et al., 2010; Studer et al., 1995)(Studer et al., 1995).

Peptide Synthesis

The compound and its derivatives are also significant in peptide synthesis. They are used as building blocks for synthesizing biologically active compounds, such as Biotin, a vital nutrient involved in the metabolic cycle (Qin et al., 2014).

NMR Studies

Derivatives of (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate, like perfluoro-tert-butyl 4-hydroxyproline, have been utilized in NMR studies. These compounds are sensitive for detection in 19F NMR, making them valuable in probes and medicinal chemistry (Tressler & Zondlo, 2014).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-fluoropyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPQQHVRNLTRX-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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